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Introduction
Casein is the primary phosphoprotein found in mammalian milk, constituting approximately

80% of the total protein in bovine milk[1]. It exists in several forms, including αs1-, αs2-, β-, and

κ-casein[2][3]. Through a process known as hydrolysis, typically enzymatic hydrolysis, the

complex protein structure of casein is broken down into a mixture of smaller peptides and free

amino acids. This resulting product is known as casein hydrolysate[4]. The hydrolysis process

not only alters the physical properties of the protein but also releases bioactive peptides that

are inactive within the parent casein molecule[5][6]. These peptides can exert various

physiological effects, such as antioxidant, immunomodulatory, and angiotensin-converting

enzyme (ACE) inhibitory activities[1][3][5]. This guide provides a detailed examination of the

chemical composition, structure, and analysis of casein hydrolysate for researchers,

scientists, and drug development professionals.

Chemical Composition and Structure
The composition of casein hydrolysate is highly dependent on the source of the casein, the

type of enzyme used for hydrolysis, and the process conditions (e.g., time, temperature, pH)[3]

[7]. These factors determine the degree of hydrolysis (DH), which is the percentage of peptide

bonds cleaved[8].
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Amino Acid Profile
Casein is a complete protein, containing all the essential amino acids. Hydrolysis releases

these amino acids and forms peptides of varying lengths. The amino acid profile is a critical

determinant of the hydrolysate's nutritional value and bioactivity. Notably, casein and its

hydrolysates are rich in glutamic acid/glutamine, proline, and leucine[8][9]. Tryptophan can be

decomposed during acid hydrolysis, a common step in amino acid analysis, and may not be

detected in all profiles[8].

Amino Acid
Typical Composition (% mass) in Casein
Hydrolysate

Glutamic Acid (Glx) 21.0%[9]

Proline 10.2%[9]

Leucine 8.7%[9]

Lysine 7.3%[9]

Aspartic Acid 6.8%

Valine 5.9%

Isoleucine 4.8%

Phenylalanine 4.7%

Serine 5.2%

Threonine 4.0%

Arginine 3.4%

Alanine 3.0%

Methionine 2.6%

Histidine 2.6%

Glycine 1.8%

Tyrosine 4.9%

Cysteine ~0.3%
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Note: The exact composition can vary. This table represents a typical profile based on available

data.[8][9][10][11][12]

Peptide Profile and Molecular Weight Distribution
Hydrolysis breaks down the large casein protein into a diverse mixture of peptides. The size of

these peptides is a key characteristic of the hydrolysate. Extensive hydrolysates, often used in

hypoallergenic formulas, may have 85-95% of their peptides with a molecular weight below

1000 Da[13]. The molecular weight distribution is crucial for the hydrolysate's functional

properties, including its bioactivity and allergenicity[13][14]. Studies show that antioxidant

activity is often associated with peptides smaller than 3 kDa[14][15].

Property Typical Range/Value Significance

Degree of Hydrolysis (DH)
Varies widely from low (<10%)

to high (>25%)[8]

Higher DH generally means

smaller peptides, lower

allergenicity, and altered

bioactivity[8][13].

Molecular Weight (MW)

Can range from >10 kDa to

<500 Da. A majority of

peptides are often in the 1-3

kDa range[14][15][16].

Influences bioactivity,

allergenicity, and sensory

properties (e.g., bitterness)[13]

[14].

Bioactive Peptides

Sequences vary. Examples

include casomorphins,

phosphopeptides, and ACE-

inhibitory peptides[1][17][18].

Responsible for specific health

benefits like mineral

absorption, blood pressure

regulation, etc[19][20].

Experimental Protocols
Characterizing casein hydrolysate requires a suite of analytical techniques to determine its

composition and structure.

Determination of Degree of Hydrolysis (DH)
The Degree of Hydrolysis (DH) quantifies the extent of protein cleavage. It is defined as the

percentage of peptide bonds cleaved.
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Methodology: OPA (o-phthaldialdehyde) Method

Principle: The OPA reagent reacts with primary amino groups (present at the N-terminus of

peptides and in the side chain of lysine) to form a fluorescent product that can be measured

spectrophotometrically. The increase in free amino groups is proportional to the number of

cleaved peptide bonds.

Sample Preparation: The hydrolysate sample is diluted to an appropriate concentration with

deionized water.

Total Hydrolysis (for h_tot): A separate aliquot of the unhydrolyzed casein is subjected to

complete acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to determine the total number

of peptide bonds per protein equivalent[8].

Derivatization: The diluted hydrolysate sample is mixed with the OPA reagent.

Measurement: The absorbance or fluorescence is measured at a specific wavelength (e.g.,

340 nm).

Calculation: The DH is calculated using the formula: DH (%) = (h / h_tot) * 100, where 'h' is

the number of hydrolyzed bonds and 'h_tot' is the total number of peptide bonds.

Workflow for Degree of Hydrolysis (DH) Determination
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Workflow for Degree of Hydrolysis (DH) Determination
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Amino Acid Analysis
This protocol determines the quantity of individual amino acids in the hydrolysate.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: Amino acids are separated based on their hydrophobic properties using a

reversed-phase column after derivatization to make them detectable by fluorescence or UV

absorbance[21].

Acid Hydrolysis: The casein hydrolysate sample is completely hydrolyzed into its

constituent free amino acids by treating it with 6 M HCl at 110°C for 24 hours in a sealed

vial[8][22][23].

Neutralization & Derivatization: The hydrolyzed sample is neutralized. Pre-column

derivatization is then performed, often automatically by the HPLC autosampler, using

reagents like o-phthalaldehyde (OPA) for primary amino acids or 9-fluorenylmethyl

chloroformate (FMOC) for secondary amino acids[21][24]. An internal standard is added for

quantification[21].

HPLC Separation: The derivatized sample is injected into an RP-HPLC system. A gradient of

solvents is used to elute the amino acids from the column, separating them based on their

hydrophobicity[25].

Detection & Quantification: A fluorescence or UV detector measures the concentration of

each eluting amino acid. The concentration is calculated by comparing the peak areas to

those of known standards[26].
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Workflow for Amino Acid Analysis via RP-HPLC
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Workflow for Amino Acid Analysis via RP-HPLC

Peptide Mapping and Identification
Peptide mapping provides a "fingerprint" of the protein hydrolysate, identifying the specific

peptide sequences present.
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Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This technique separates the complex peptide mixture by liquid chromatography

and then determines the mass-to-charge ratio (m/z) and fragmentation pattern of each

peptide using mass spectrometry. This information is used to identify the peptide's amino

acid sequence[27][28].

Sample Preparation: The casein hydrolysate is solubilized in a suitable buffer and filtered to

remove particulates.

LC Separation: The sample is injected into an HPLC or UPLC system, typically with a

reversed-phase column, to separate the peptides based on their hydrophobicity[27].

Mass Spectrometry (MS): As peptides elute from the column, they are ionized (e.g., by

electrospray ionization - ESI) and enter the mass spectrometer. The instrument measures

the m/z of the intact peptide ions (MS1 scan).

Tandem MS (MS/MS): Specific peptide ions are selected, fragmented (e.g., by collision-

induced dissociation), and the m/z of the resulting fragment ions are measured (MS2 scan)

[27].

Data Analysis: The fragmentation patterns are used by search engines (like Mascot) to

compare the experimental data against a protein sequence database (e.g., UniProt) to

identify the amino acid sequence of each peptide[27][28].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.creative-proteomics.com/resource/protocol-for-peptide-mapping.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Analytical_Sciences_Digital_Library/In_Class_Activities/Biological_Mass_Spectrometry%3A_Proteomics/Instructors_Manual/Section_3%3A_Peptide_Mass_Mapping/Section_3C._Peptide_Mass_Mapping_for_Protein_Identification
https://www.benchchem.com/product/b15572845?utm_src=pdf-body
https://www.creative-proteomics.com/resource/protocol-for-peptide-mapping.htm
https://www.creative-proteomics.com/resource/protocol-for-peptide-mapping.htm
https://www.creative-proteomics.com/resource/protocol-for-peptide-mapping.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Analytical_Sciences_Digital_Library/In_Class_Activities/Biological_Mass_Spectrometry%3A_Proteomics/Instructors_Manual/Section_3%3A_Peptide_Mass_Mapping/Section_3C._Peptide_Mass_Mapping_for_Protein_Identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Peptide Mapping via LC-MS/MS
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Mechanism of Enhanced Calcium Absorption by CPPs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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